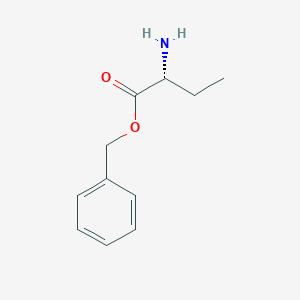
(R)-2-amino-butyric acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-butyric acid benzyl ester is an organic compound that belongs to the class of esters It is derived from ®-2-amino-butyric acid, a non-proteinogenic amino acid, and benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-butyric acid benzyl ester typically involves the esterification of ®-2-amino-butyric acid with benzyl alcohol. One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction. This method is often preferred for its mild reaction conditions and higher yields.
Industrial Production Methods
In an industrial setting, the production of ®-2-amino-butyric acid benzyl ester may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as immobilized enzymes or metal complexes can be used to improve reaction rates and selectivity. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-butyric acid benzyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ®-2-amino-butyric acid and benzyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: ®-2-amino-butyric acid and benzyl alcohol.
Reduction: ®-2-amino-butanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
®-2-amino-butyric acid benzyl ester has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Pharmaceuticals: The compound can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.
Materials Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-amino-butyric acid benzyl ester depends on its specific application. In the context of prodrugs, the ester is hydrolyzed by esterases in the body to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved vary depending on the active drug released.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-butyric acid benzyl ester: The enantiomer of ®-2-amino-butyric acid benzyl ester, with similar chemical properties but different biological activity.
®-2-amino-butyric acid methyl ester: A similar ester with a methyl group instead of a benzyl group.
®-2-amino-butyric acid ethyl ester: Another similar ester with an ethyl group.
Uniqueness
®-2-amino-butyric acid benzyl ester is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets. The benzyl group can also provide additional stability and lipophilicity compared to smaller alkyl esters.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
benzyl (2R)-2-aminobutanoate |
InChI |
InChI=1S/C11H15NO2/c1-2-10(12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,2,8,12H2,1H3/t10-/m1/s1 |
InChI Key |
CDENZIFHXOBSOW-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OCC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


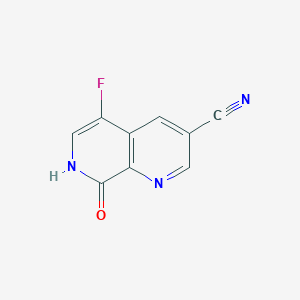

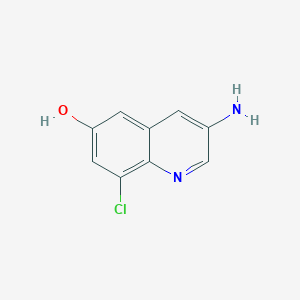
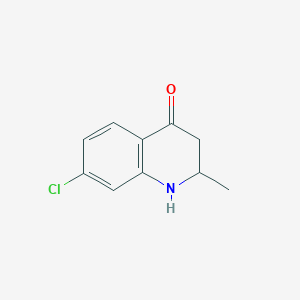


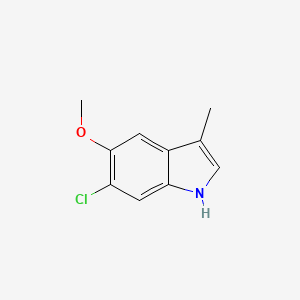
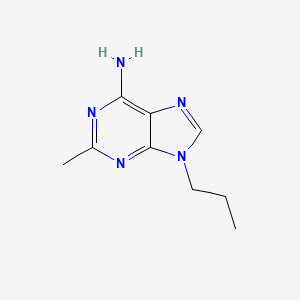

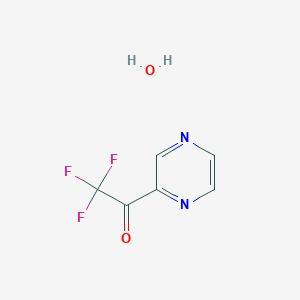
![Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-](/img/structure/B11904126.png)
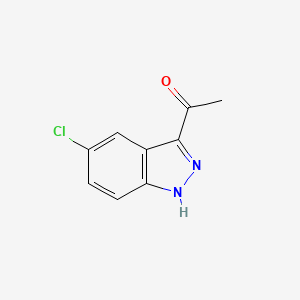
![8H-Pyrano[3,2-f]benzothiazole](/img/structure/B11904141.png)

